1H and 13C NMR chemical shifts for 5,6,7,8-tetrahydronaphthalene-2-carbonitrile
1H and 13C NMR chemical shifts for 5,6,7,8-tetrahydronaphthalene-2-carbonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and materials science, the precise structural elucidation of novel or synthesized molecules is a critical step. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a molecule featuring a fused aliphatic-aromatic ring system with a key electron-withdrawing nitrile functional group.
This document serves as a technical resource, combining theoretical principles with predicted spectral data to offer a comprehensive understanding of the molecule's NMR fingerprint. The analysis will explain the rationale behind the chemical shifts and coupling patterns, providing a predictive framework for chemists working with this or structurally related compounds.
Figure 1. Structure and atom numbering of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Core Principles of NMR Chemical Shifts
The chemical shift (δ) in NMR spectroscopy indicates the magnetic environment of a nucleus.[2] It is influenced by several factors:
-
Electron Density: Nuclei surrounded by a higher electron density are "shielded" from the external magnetic field and resonate at a lower chemical shift (upfield). Conversely, nuclei near electron-withdrawing groups are "deshielded" and resonate at a higher chemical shift (downfield).[3]
-
Magnetic Anisotropy: The π-electrons in aromatic systems like benzene create a ring current when placed in a magnetic field. This current generates a local magnetic field that strongly deshields the external aromatic protons, causing them to appear far downfield (typically 7-8 ppm).[4]
-
Hybridization: The hybridization of carbon atoms affects their chemical shifts. For instance, sp²-hybridized carbons (aromatic, alkene) resonate further downfield than sp³-hybridized carbons (aliphatic).[5]
In 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, these principles govern the distinct chemical shifts observed for the aromatic and aliphatic protons and carbons. The powerful electron-withdrawing and anisotropic effects of the nitrile (-C≡N) group further influence the electronic environment, particularly on the aromatic ring.[4][6]
Predicted ¹H NMR Spectral Analysis
The following table summarizes the predicted ¹H NMR chemical shifts for 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, typically recorded in a deuterated solvent like CDCl₃.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~7.45 | d (doublet) | 1H |
| H-3 | ~7.38 | dd (doublet of doublets) | 1H |
| H-4 | ~7.20 | d (doublet) | 1H |
| H-5, H-8 | ~2.80 | t (triplet) | 4H |
| H-6, H-7 | ~1.80 | m (multiplet) | 4H |
Analysis of the Aromatic Region (δ 7.0–7.5 ppm)
The protons on the benzene ring (H-1, H-3, H-4) are significantly deshielded due to the ring current effect. Their precise chemical shifts and splitting patterns are dictated by the electron-withdrawing nitrile group.
-
H-1 and H-3: These protons are ortho and meta to the nitrile group, respectively. The nitrile group withdraws electron density through both induction and resonance, causing a downfield shift.[7] H-1 is expected to be a doublet, split by the adjacent H-8 protons in the aliphatic ring, though this coupling is often small. H-3 is expected to be a doublet of doublets, split by both H-1 and H-4.
-
H-4: This proton is ortho to the aliphatic ring fusion and meta to the nitrile group. It appears as a doublet, split by H-3.
Analysis of the Aliphatic Region (δ 1.5–3.0 ppm)
The eight protons of the tetralin system give rise to two distinct signals.
-
H-5 and H-8 (Benzylic Protons): The protons on the carbons directly attached to the aromatic ring (C-5 and C-8) are benzylic. They are deshielded relative to typical alkanes and are expected to appear as a triplet around 2.80 ppm, split by the neighboring protons on C-6 and C-7.
-
H-6 and H-7: These protons are further from the aromatic ring and are therefore more shielded, appearing upfield around 1.80 ppm. They will likely appear as a complex multiplet due to coupling with the protons at the 5- and 8-positions.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The predicted chemical shifts are presented below.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4a | ~138.5 |
| C-8a | ~135.0 |
| C-3 | ~132.0 |
| C-1 | ~129.5 |
| C-4 | ~127.0 |
| C-2 | ~119.0 |
| C≡N (Nitrile Carbon) | ~111.0 |
| C-5, C-8 | ~29.0 |
| C-6, C-7 | ~23.0 |
Analysis of Aromatic and Nitrile Carbons (δ 110–140 ppm)
-
Quaternary Carbons (C-2, C-4a, C-8a): These carbons, which bear no protons, typically show signals of lower intensity. C-2, the carbon directly attached to the nitrile group (ipso-carbon), is shifted significantly. The bridgehead carbons, C-4a and C-8a, resonate around 135-139 ppm.
-
Protonated Aromatic Carbons (C-1, C-3, C-4): These carbons appear in the typical aromatic region, with their specific shifts influenced by the nitrile substituent.
-
Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in the 110–120 ppm range.[6]
Analysis of Aliphatic Carbons (δ 20–30 ppm)
The sp³-hybridized carbons of the saturated ring are highly shielded and appear upfield.
-
C-5 and C-8 (Benzylic Carbons): These carbons are slightly deshielded due to their proximity to the aromatic ring and appear around 29 ppm.
-
C-6 and C-7: These are the most shielded carbons in the molecule, appearing at the highest field (around 23 ppm).
Standard Experimental Protocol for NMR Acquisition
A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.[8]
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6–0.7 mL of the deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure complete dissolution. The solution must be homogeneous and free of any solid particulates, which can degrade spectral quality.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid material transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[11]
NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer.
For ¹H NMR Spectroscopy:
-
Experiment: Standard single-pulse proton experiment.
-
Solvent Lock: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.[12]
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
-
For ¹³C NMR Spectroscopy:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[13]
-
Acquisition Parameters:
-
Number of Scans (NS): 128 to 1024 scans, depending on sample concentration.[13]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the solvent peak for ¹³C is at 77.16 ppm.
-
Integration: For ¹H spectra, integrate the signals to determine the relative number of protons corresponding to each peak.
Workflow for Structural Verification
The following diagram illustrates the logical workflow for using NMR spectroscopy to confirm the structure of a synthesized compound like 5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Caption: Workflow for NMR-based structural verification.
Conclusion
The structural features of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile give rise to a distinct and predictable NMR spectrum. The ¹H spectrum is characterized by a deshielded aromatic region with three distinct proton signals and an aliphatic region with two sets of signals corresponding to the benzylic and non-benzylic protons. The ¹³C spectrum is expected to show nine unique signals, including the characteristic nitrile carbon resonance and clearly delineated aromatic and aliphatic carbon regions. This guide provides a foundational framework for interpreting the NMR data of this molecule, serving as a valuable tool for structural verification and quality control in a research and development setting.
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